2,9-Diphenyl-1,10-phenanthroline
Overview
Description
2,9-Diphenyl-1,10-phenanthroline (DPP) is a type of organic compound that is widely used in scientific research due to its stability and versatility. It is a simple aromatic compound composed of two benzene rings and a phenanthroline group. It has a wide range of applications in various fields such as organic synthesis, catalysis, and biochemistry.
Scientific Research Applications
Luminescence and Biological Labeling
2,9-Diphenyl-1,10-phenanthroline has been utilized in the synthesis and characterization of luminescent rhenium(I) polypyridine maleimide complexes. These complexes exhibit intense and long-lived photoluminescence, making them suitable for thiol-specific luminescent labels in biological species like oligonucleotides and proteins (Lo et al., 2002).
Molecular Oxygen Sensors
Crystals of copper compounds, including those formed with 2,9-Diphenyl-1,10-phenanthroline, serve as oxygen sensors. Their structure with void spaces makes them suitable for solid-state photoluminescent oxygen sensing applications (Smith & Mann, 2009).
Copper(I) Complexes for Photovoltaic Applications
Research on heteroleptic copper(I) complexes, using variants of phenanthroline including 2,9-Diphenyl-1,10-phenanthroline, has been conducted. These studies are crucial for advancements in areas like photovoltaic devices and solar fuels, indicating its potential in renewable energy technology (Kaeser et al., 2013).
Organic Light-Emitting Diodes (OLEDs)
2,9-Diphenyl-1,10-phenanthroline has been used in the synthesis of phosphorescent cyclometallated rhenium(I) complexes for organic light-emitting diodes (OLEDs). These complexes show high electroluminescence efficiency, highlighting its importance in the development of advanced display technologies (Li et al., 2008).
Electroluminescent Devices
It's also used in the creation of blue light-emitting electroluminescent devices. These devices, made with 2,9-Diphenyl-1,10-phenanthroline derivatives, demonstrate notable emissions, underlining their potential in lighting and display technologies (Tachikawa, Terazono, & Tokita, 1997).
Protonation-Induced Emission Properties
The compound has been part of studies involving protonation of phenanthroline derivatives, leading to compounds with unique emission properties. Such properties are significant in the field of chemical sensing and molecular electronics (Yoshikawa et al., 2021).
Transition Metal Complexes for Electrical Studies
2,9-Diphenyl-1,10-phenanthroline has been involved in the preparation of transition metal complexes, which exhibit unique spectral, magnetic, and electrical properties. These findings are critical in the development of materials for electronic applications (Allan et al., 1989).
properties
IUPAC Name |
2,9-diphenyl-1,10-phenanthroline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2/c1-3-7-17(8-4-1)21-15-13-19-11-12-20-14-16-22(18-9-5-2-6-10-18)26-24(20)23(19)25-21/h1-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCVRVKEIKXBIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC4=C3N=C(C=C4)C5=CC=CC=C5)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60458144 | |
Record name | 2,9-diphenyl-1,10-phenanthroline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60458144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,9-Diphenyl-1,10-phenanthroline | |
CAS RN |
25677-69-4 | |
Record name | 2,9-diphenyl-1,10-phenanthroline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60458144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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